molecular formula C8H6F2O3 B143670 3-(Difluoromethoxy)-4-hydroxybenzaldehyde CAS No. 53173-70-9

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Cat. No. B143670
CAS RN: 53173-70-9
M. Wt: 188.13 g/mol
InChI Key: BQWJKJOZIXNRID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-fluoro-4-methoxybenzaldehyde, involves the reaction of a fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid. This process is followed by extraction with anhydrous ether after basification with potassium carbonate. The method described simplifies the synthesis process by reducing it to one step and avoids the use of concentrated hydrochloric acid and sulfuric acid, which can be damaging in industrial production. Trifluoroacetic acid used in the process can be recycled, which reduces costs significantly .

Molecular Structure Analysis

While the molecular structure of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde is not directly analyzed in the papers, the structure of 3-fluoro-4-methoxybenzaldehyde was confirmed by melting point and ^1H-NMR analysis . This suggests that similar analytical techniques could be used to confirm the structure of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. However, the electrocatalysis of NADH oxidation with electropolymerized films of 3,4-dihydroxybenzaldehyde is discussed, which involves the formation of redox-active films containing a quinone moiety . This indicates that benzaldehyde derivatives can participate in redox reactions and may form polymers under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde are not detailed in the provided papers. However, the synthesis paper mentions the use of melting point determination and NMR analysis, which are common techniques to assess the purity and structure of organic compounds. The electrocatalysis paper discusses the pH dependence of redox activity, which could be relevant to the physical and chemical properties of similar compounds.

Scientific Research Applications

Electrocatalysis and Polymerization

3,4-Hydroxybenzaldehyde, a related compound to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, has been utilized in electrocatalysis. Specifically, its oxidation on glassy carbon electrodes forms stable redox-active electropolymerized films containing a quinone moiety. These films are useful in surface-immobilized redox couples and their redox activity is pH-dependent, aligning closely with Nernstian dependence. This application is significant for advancements in electrochemical applications and materials science (Pariente, Lorenzo, & Abruña, 1994).

Chromatographic Analysis

Chlorinated 4-hydroxybenzaldehydes, structurally similar to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, have been analyzed using gas-liquid chromatographic techniques. This study provides insight into the separation and retention behaviors of these compounds, which is critical in analytical chemistry for identifying and quantifying substances in various mixtures (Korhonen & Knuutinen, 1984).

Organic Synthesis and Catalysis

The compound is used in organic synthesis, particularly in reactions involving cleavage of the aldehyde C-H bond using a rhodium catalyst system. This method efficiently produces 2-alkenoylphenols from 2-hydroxybenzaldehydes and shows promise in organic synthesis for creating various chemical structures (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Solid Phase Organic Synthesis

4-Hydroxybenzaldehyde derivatives are investigated for use as linkers in solid-phase organic synthesis. This application is particularly useful in the synthesis of secondary amines and various amide derivatives, which are fundamental in developing pharmaceuticals and other organic compounds (Swayze, 1997).

Electropolymerization and Electrochemical Properties

Electropolymerization of 4-hydroxybenzaldehyde with formaldehyde (resol mixture) modifies glassy carbon electrodes, enhancing their electrochemical properties. This is valuable in creating advanced materials for electrochemical sensors and devices (Garcia, Pauli, & Ortiz, 2001).

Synthesis of Electrically Conductive Polymers

Bis-aldehyde monomers derived from 4-hydroxybenzaldehyde have been synthesized and used to create electrically conductive polyazomethines. This development is crucial in the field of conductive polymers, which have a wide range of applications in electronics and materials science (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).

Safety And Hazards

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It may cause respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a compound related to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, has been evaluated for its effects on pulmonary fibrosis . The study aimed to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .

properties

IUPAC Name

3-(difluoromethoxy)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWJKJOZIXNRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611128
Record name 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

CAS RN

53173-70-9
Record name 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GBN Reddy, A Naresh, P Venkateswarlu… - Journal of Chemical …, 2015 - researchgate.net
… 3-Difluoromethoxy4-hydroxybenzaldehyde 10 … The remaining two impurities, 3-Difluoromethoxy-4-hydroxybenzaldehyde (10) and the … 3-Difluoromethoxy4-hydroxybenzaldehyde 10 …
Number of citations: 0 www.researchgate.net
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu

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